molecular formula C14H10BrNO3 B2356686 3-(4-Bromobenzamido)benzoic acid CAS No. 312749-77-2

3-(4-Bromobenzamido)benzoic acid

Cat. No. B2356686
CAS RN: 312749-77-2
M. Wt: 320.142
InChI Key: KILWKQVPUDIIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzamido)benzoic acid is a chemical compound with the molecular weight of 320.14 . It is used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives . It is also used as a catalytic agent and petrochemical additive .


Synthesis Analysis

The synthesis of 3-(4-Bromobenzamido)benzoic acid involves the condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is efficient and eco-friendly, providing high yields .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromobenzamido)benzoic acid is represented by the InChI code 1S/C14H10BrNO3/c15-11-6-4-9 (5-7-11)13 (17)16-12-3-1-2-10 (8-12)14 (18)19/h1-8H, (H,16,17) (H,18,19) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

3-(4-Bromobenzamido)benzoic acid is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility and melting point are not mentioned in the search results.

Scientific Research Applications

1. Synthesis and Biological Activity in Pyrrole and Pyrrolidine Compounds

3-(4-Bromobenzamido)benzoic acid is involved in the synthesis of pyrrole and pyrrolidine compounds. These synthesized compounds show promising antibacterial and antifungal activities. This highlights the potential of 3-(4-Bromobenzamido)benzoic acid in developing new antimicrobial agents (Mehta, 2013).

2. Structural Elucidation and Biological Properties

This compound and its derivatives exhibit significant biological and pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The structural elucidation of these compounds, including bromobenzamides, is crucial for understanding their interaction with biological systems (Oliveira et al., 2018).

3. Role in Hyperbranched Polymer Synthesis

3-(4-Bromobenzamido)benzoic acid derivatives are used in the synthesis of hyperbranched poly(ester‐amide)s. These polymers, synthesized from benzoic acid derivatives, have varied applications in material sciences, demonstrating the versatility of this compound in polymer chemistry (Kricheldorf & Loehden, 1995).

4. Chemical Reactivity and Molecular Properties

Research on 3-(4-Bromobenzamido)benzoic acid derivatives includes the study of their molecular properties and reactivity. These studies provide insights into the molecular behavior of these compounds, which is essential for applications in chemistry and material science (Yadav et al., 2022).

Safety and Hazards

The safety information for 3-(4-Bromobenzamido)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[(4-bromobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILWKQVPUDIIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzamido)benzoic acid

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